4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzothieno pyrimidine core
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and benzothieno pyrimidine moietiesThe final step involves the cyclization to form the benzothieno pyrimidine core under specific reaction conditions .
Chemical Reactions Analysis
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the piperazine ring or the chlorophenyl group.
Cyclization: The formation of the benzothieno pyrimidine core involves cyclization reactions under specific conditions.
Scientific Research Applications
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs for various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. The piperazine ring and the chlorophenyl group are crucial for its binding affinity to these targets. The compound may modulate various biochemical pathways, leading to its observed pharmacological effects .
Properties
Molecular Formula |
C20H21ClN4S |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H21ClN4S/c21-14-4-3-5-15(12-14)24-8-10-25(11-9-24)19-18-16-6-1-2-7-17(16)26-20(18)23-13-22-19/h3-5,12-13H,1-2,6-11H2 |
InChI Key |
OBJAJBWYMHDXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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